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3-Methyl-1-pentanol - 589-35-5

3-Methyl-1-pentanol

Catalog Number: EVT-298680
CAS Number: 589-35-5
Molecular Formula: C6H14O
Molecular Weight: 102.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Natural occurrence: 3-Methyl-1-pentanol is a naturally occurring compound found in various sources. It is a significant component of the volatile profile of certain fruits like orange [], contributing to their characteristic aroma. Additionally, it has been identified in the volatile compounds derived from different edible parts of bighead carp [].
  • Synthetic production: 3-Methyl-1-pentanol can be synthesized through various chemical methods, including the Zr-catalyzed asymmetric carboalumination of alkenes []. This method allows for the production of enantiomerically enriched 3-Methyl-1-pentanol, expanding its potential applications in asymmetric synthesis.

Role in Scientific Research:

  • Chemical synthesis: It serves as a building block in organic synthesis, especially for synthesizing reduced polypropionates [].
  • Insect pheromone research: It has been identified as a component of the pheromone blend that attracts certain moth species like Lacanobia subjuncta, Mamestra configurata, and Xestia c-nigrum [].
  • Material science: It can be intercalated into the layered structure of vanadyl phosphate, providing insights into the host-guest interactions and potential applications in catalysis and separation technologies [].
Future Directions
  • Expanding its use as a bio-based platform chemical: With the increasing demand for sustainable and environmentally friendly chemical production, exploring the use of 3-methyl-1-pentanol derived from renewable sources like engineered microorganisms holds great promise [].

Acetic Acid

    Compound Description: Acetic acid is a simple organic acid. It is known to be a volatile compound found in various fruits and fermented products. In the context of the provided research, acetic acid acts as an attractant for several noctuid moth species, including Lacanobia subjuncta, Mamestra configurata, and Xestia c-nigrum [, ].

    Relevance: While not structurally related to 3-methyl-1-pentanol, acetic acid exhibits synergistic attraction effects when combined with 3-methyl-1-butanol or 3-methyl-1-pentanol for these moth species []. This suggests potential applications in pest management strategies.

3-Methyl-1-butanol

    Compound Description: 3-Methyl-1-butanol, also known as isoamyl alcohol, is a colorless liquid alcohol. It is a significant component of fusel oil, a byproduct of fermentation. Like 3-methyl-1-pentanol, it acts as an attractant for several noctuid moth species, including Lacanobia subjuncta, Mamestra configurata, and Xestia c-nigrum [, ].

    Relevance: 3-Methyl-1-butanol is structurally similar to 3-methyl-1-pentanol, differing only by one carbon atom in the main chain. Both compounds are alcohols and exhibit attractive properties for the same insect species, suggesting similar functionalities in insect olfaction [, ].

2-Methylbutanal

    Compound Description: 2-Methylbutanal is an aldehyde with a pungent odor. It is a volatile compound contributing to the aroma profile of various foods and beverages. In the study on bighead carp flavor, 2-methylbutanal was identified as a key odor-active compound [].

    Relevance: While structurally different from 3-methyl-1-pentanol, both compounds are involved in odor perception. The research highlights the importance of volatile compounds, including both alcohols and aldehydes like 2-methylbutanal, in shaping the overall aroma profile of food products [].

Hexanal

    Compound Description: Hexanal is a straight-chain aldehyde with a grassy, green odor. It is a volatile compound commonly found in fruits and vegetables and contributes to their characteristic aromas. It plays a role in the aroma profile of bighead carp, specifically [].

    Relevance: Hexanal, while structurally different from the target compound 3-methyl-1-pentanol, highlights the diversity of volatile compounds, including both aldehydes and alcohols, that contribute to the overall aroma of food products like bighead carp [].

Heptanal

    Compound Description: Heptanal is a straight-chain aldehyde with a sharp, fatty odor. Similar to hexanal, it is commonly found in fruits and vegetables and contributes to their flavor profiles. Research identifies heptanal as a key contributor to the odor of bighead carp [].

    Relevance: Structurally distinct from 3-methyl-1-pentanol, heptanal underscores the diverse nature of volatile compounds, including aldehydes and alcohols, and their impact on the aroma profile of bighead carp [].

(E)-2-Octenal

    Compound Description: (E)-2-Octenal is an unsaturated aldehyde with a strong, fatty-green odor. It is a common volatile compound found in various foods, often associated with oxidative degradation processes. It was identified as an odor-active compound in bighead carp [].

    Relevance: While not structurally related to 3-methyl-1-pentanol, (E)-2-Octenal, an aldehyde, demonstrates the importance of various volatile compound classes, including alcohols and aldehydes, in shaping the overall aroma of food products like bighead carp [].

Nonanal

    Compound Description: Nonanal is a saturated aldehyde with a strong, fatty-citrusy odor. It is found in various foods, including citrus fruits and some vegetables. Research identified it as a key odor-active compound in bighead carp [].

    Relevance: Nonanal, though structurally different from the target compound 3-methyl-1-pentanol, highlights the role of diverse volatile compounds, including aldehydes and alcohols, in contributing to the odor profile of bighead carp [].

Dodecanal

    Compound Description: Dodecanal is a saturated long-chain aldehyde. It is found in various natural sources and contributes to specific aroma profiles. It is identified as one of the key contributors to the aroma of bighead carp [].

    Relevance: Though structurally different from 3-methyl-1-pentanol, dodecanal, as an aldehyde, highlights the role of various volatile compound classes in the aroma profile of bighead carp [].

    Compound Description: Undecanal is a saturated fatty aldehyde that contributes to certain aroma profiles. It is found in various plants and is a key odor-active compound in bighead carp [].

    Relevance: Undecanal, an aldehyde, emphasizes the diverse nature of volatile compounds, including both aldehydes and alcohols like 3-methyl-1-pentanol, and their impact on the aroma profile of food products like bighead carp [].

    Compound Description: Decanal is a saturated fatty aldehyde commonly found in citrus fruits and other plants. It contributes to the overall aroma profile and was identified as a key odor-active compound in bighead carp [].

    Relevance: Decanal, an aldehyde, demonstrates the variety of volatile compound classes, including alcohols like 3-methyl-1-pentanol and other aldehydes, that contribute to the aroma of food products like bighead carp [].

    Compound Description: 1-Octen-3-ol is an unsaturated alcohol with a mushroom-like, earthy odor. It is commonly found in mushrooms and is a volatile compound contributing to the aroma of bighead carp [].

(Z)-2-Octen-1-ol

    Compound Description: (Z)-2-Octen-1-ol, also known as mushroom alcohol, is an unsaturated alcohol with a potent mushroom-like odor. It is commonly found in mushrooms and contributes to the aroma of bighead carp [].

    Relevance: Similar to 1-octen-3-ol, (Z)-2-octen-1-ol is structurally related to 3-methyl-1-pentanol, both being alcohols. The presence of a double bond and a longer carbon chain in (Z)-2-octen-1-ol distinguishes it. Both compounds contribute to food aroma profiles, emphasizing the diversity within the alcohol functional group in flavor chemistry [].

Eucalyptol

    Compound Description: Eucalyptol, also known as cineole, is a cyclic ether with a characteristic minty, camphoraceous odor. It is commonly found in eucalyptus oil and contributes to the aroma profile of bighead carp [].

    Relevance: While not structurally related to 3-methyl-1-pentanol, eucalyptol highlights the diverse array of volatile compounds, including alcohols, aldehydes, and ethers, that contribute to the aroma profile of bighead carp [].

Isoamyl Alcohol

    Compound Description: Isoamyl alcohol, also known as 3-methyl-1-butanol, is a colorless liquid alcohol. It is a primary component of fusel oil, a byproduct of fermentation. It is found in alcoholic beverages like beer and wine, contributing to their aroma [, ]. It also serves as an attractant for certain insect species [, ].

    Relevance: Isoamyl alcohol is structurally very similar to 3-methyl-1-pentanol, differing by only one carbon atom in the main chain. This structural similarity is reflected in their shared functionalities, both contributing to the aroma of alcoholic beverages and acting as attractants for insects [, , ].

Isobutanol

    Compound Description: Isobutanol, or 2-methyl-1-propanol, is a primary alcohol often produced during the fermentation process. It is a significant component of fusel alcohol, impacting the flavor and aroma of alcoholic beverages [, ].

    Relevance: Isobutanol shares structural similarities with 3-methyl-1-pentanol, both being branched-chain alcohols. Both compounds are produced during fermentation and contribute to the aroma profile of fermented beverages, suggesting comparable roles in flavor chemistry [, ].

2-Phenylethanol

    Compound Description: 2-Phenylethanol, also known as phenethyl alcohol, is an aromatic alcohol with a rose-like odor. It is a significant contributor to the aroma of various fruits, flowers, and fermented products, including wine [, , ].

    Relevance: Though structurally different from 3-methyl-1-pentanol, both are alcohols involved in the aroma profiles of food products. Their presence in similar contexts, such as wine, highlights the diversity of alcohols and their contribution to flavor and aroma [, , ].

Ethyl-2-hexenoate

    Compound Description: Ethyl-2-hexenoate is an ester responsible for a fruity, pineapple-like aroma. It is commonly found in various fruits and is a significant contributor to the aroma profile of fermented products [].

    Relevance: Though structurally different from 3-methyl-1-pentanol, both are volatile compounds contributing to the aroma of fermented products. This highlights the complex interplay of various compound classes, including alcohols and esters, in shaping the sensory characteristics of food products [].

Ethyl Butanoate

    Compound Description: Ethyl butanoate is an ester with a fruity, pineapple-like aroma. It is commonly found in fruits and is a significant contributor to the aroma profile of orange wine [].

    Relevance: While structurally different from 3-methyl-1-pentanol, both compounds highlight the diverse range of volatile compounds influencing the aroma of food and beverages. Their presence in the context of orange wine aroma demonstrates the contribution of alcohols and esters to the overall sensory experience [].

Linalool

    Compound Description: Linalool is a terpene alcohol with a floral, citrusy aroma. It is a common component of many essential oils and contributes to the fragrance of various flowers and citrus fruits. It is a significant contributor to the aroma profile of orange wine [].

    Relevance: Though structurally distinct from 3-methyl-1-pentanol, both are alcohols that contribute to the aroma of beverages. Linalool's presence in orange wine, alongside other volatile compounds like ethyl butanoate, highlights the complexity of aroma profiles and the roles of different alcohol classes [].

γ-Butyrolactone

    Compound Description: γ-Butyrolactone is a cyclic ester with a buttery, caramel-like odor. It is found in various foods and contributes to the aroma profile of orange wine [].

    Relevance: While structurally different from 3-methyl-1-pentanol, both are volatile compounds found in the context of food aroma. Their presence in orange wine demonstrates the diverse nature of aroma compounds and their individual contributions to the overall sensory experience [].

3-(Methylthio)-propanol

    Compound Description: 3-(Methylthio)-propanol, also known as methional, is a volatile sulfur compound with a cooked potato-like odor. It is often associated with cooked vegetables and is found in orange wine [].

    Relevance: 3-(Methylthio)-propanol, while structurally different from 3-methyl-1-pentanol, showcases the wide range of volatile compounds, including sulfur-containing compounds, contributing to food aromas. Its presence in orange wine underscores the complexity of aroma profiles and the interaction of diverse chemical classes [].

Geraniol

    Compound Description: Geraniol is a terpene alcohol with a sweet, floral, rose-like aroma. It is a common component of essential oils extracted from roses, geraniums, and other fragrant plants. Geraniol contributes to the aroma profile of orange wine [].

    Relevance: Geraniol, while structurally different from 3-methyl-1-pentanol, highlights the diversity of alcohols and their contributions to beverage aromas. Its presence in orange wine, alongside linalool and other aroma compounds, emphasizes the complexity of aroma profiles and the roles of various alcohol classes [].

Synthesis Analysis

3-Methyl-1-pentanol can be synthesized through several methods:

  1. Nucleophilic Addition Reaction:
    • A common laboratory method involves the reaction of 2-methyl-1-butanol with formaldehyde under acidic conditions. The hydroxyl group of 2-methyl-1-butanol attacks the carbonyl carbon of formaldehyde, leading to protonation and dehydration, resulting in the formation of 3-methyl-1-pentanol.
  2. Hydroformylation Method:
    • In industrial settings, 3-methyl-1-pentanol is often produced via the hydroformylation of isobutene, followed by hydrogenation. This process involves adding a formyl group to isobutene in the presence of catalysts such as rhodium or cobalt, followed by reduction to yield the corresponding alcohol .
  3. Microbial Fermentation:
    • There is ongoing research into using engineered microorganisms to produce pentanol isomers, including 3-methyl-1-pentanol, through metabolic pathways involving amino acids. This method shows promise for sustainable production but currently lacks efficiency for large-scale applications .
Molecular Structure Analysis

The molecular structure of 3-methyl-1-pentanol can be described as follows:

  • Chemical Formula: C6H14O\text{C}_6\text{H}_{14}\text{O}
  • Structural Features:
    • The compound consists of a straight-chain pentanol backbone with a methyl group attached to the third carbon atom.
    • It has a hydroxyl (-OH) functional group characteristic of alcohols, contributing to its reactivity and solubility in water.

The branched structure affects its boiling point and solubility compared to straight-chain alcohols, making it more reactive in certain chemical contexts .

Chemical Reactions Analysis

3-Methyl-1-pentanol undergoes several types of chemical reactions:

  1. Oxidation:
    • It can be oxidized to form 3-methylpentanal or further oxidized to 3-methylpentanoic acid using oxidizing agents like potassium permanganate or chromic acid.
  2. Reduction:
    • The compound can be reduced to produce 3-methylpentane, typically using reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions:
    • The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride, yielding products such as 3-methylpentyl chloride.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄)
  • Substitution Reagents: Thionyl chloride (SOCl₂)
Mechanism of Action

The mechanism of action for 3-methyl-1-pentanol primarily involves its interaction with biological systems:

  • As a primary alcohol, it can form hydrogen bonds with various biological macromolecules, influencing cell membrane fluidity and function.
  • It participates in biochemical pathways, particularly in yeast fermentation processes where it acts as a metabolic intermediate .

Pharmacokinetics

The compound is likely absorbed rapidly in biological systems, distributed throughout tissues, metabolized mainly in the liver, and excreted via the kidneys. Its impact on cellular signaling pathways may alter receptor and enzyme activities.

Physical and Chemical Properties Analysis

Key Properties

  • Molecular Weight: Approximately 102.17 g/mol
  • Boiling Point: Typically around 130°C (exact values may vary based on environmental conditions)
  • Solubility: Soluble in water due to its hydroxyl group; solubility decreases with increasing carbon chain length.

Additional Properties

The branched structure contributes to lower boiling points compared to straight-chain alcohols and affects its volatility and flammability characteristics .

Applications

3-Methyl-1-pentanol has several scientific applications:

  1. Flavoring Agent:
    • Its presence in certain plants allows it to contribute to flavor profiles in food products.
  2. Biofuel Production:
    • As a potential biofuel precursor, it is being researched for sustainable energy applications through microbial fermentation processes .
  3. Chemical Intermediate:
    • Used in organic synthesis as an intermediate for producing other chemicals or functionalized derivatives.
  4. Research Applications:
    • Investigated for its role in metabolic engineering and fermentation processes within microbial systems .
Introduction to 3-Methyl-1-Pentanol: Structural and Functional Overview

IUPAC Nomenclature and Molecular Characterization

3-Methyl-1-pentanol, systematically named 3-methylpentan-1-ol according to International Union of Pure and Applied Chemistry (IUPAC) conventions, is a six-carbon aliphatic alcohol with the molecular formula C₆H₁₄O [2] [9]. This compound features a hydroxyl group (-OH) attached to the terminal carbon (position 1) of a pentane chain, with a methyl substituent at the third carbon atom [4] [10]. The molecular structure can be represented by the condensed formula CH₃CH₂CH(CH₃)CH₂CH₂OH, with a molecular weight of 102.1748 g/mol [10].

The compound's carbon chain exhibits a stereogenic center at carbon-3, theoretically allowing for enantiomeric forms, though it is typically reported and utilized as a racemic mixture in industrial applications [6]. Key physicochemical properties include a density of 0.8242 g/cm³ at 20°C, a boiling point of 153°C (307°F), and a refractive index ranging between 1.416–1.423 at 20°C [2] [4]. It presents as a colorless liquid with moderate water solubility (approximately 4.3 g/L at 25°C) but high miscibility with common organic solvents including ethanol and diethyl ether [4] [6].

Table 1: Fundamental Physicochemical Properties of 3-Methyl-1-pentanol

PropertyValueMeasurement Conditions
Molecular FormulaC₆H₁₄O-
Molecular Weight102.1748 g/mol-
Boiling Point153°C (307°F)760 mm Hg
Density0.8242 g/cm³20°C
Refractive Index1.416–1.42320°C
Water Solubility4.3 g/L25°C
LogP (octanol-water)1.70–1.95 (estimated)-
Flash Point58.89°C (138°F)TCC method

Gas chromatography retention indices vary significantly with column polarity, ranging from 807 (Apiezon L at 120°C) to 1344 (Carbowax 20M at 90°C), reflecting its adaptable analytical detection profile [10]. These structural characteristics establish it as a mid-weight flavor alcohol with balanced hydrophobicity suitable for fragrance formulation and flavor enhancement applications.

Historical Context and Discovery in Natural Sources

The compound was first identified in natural biological sources through analytical chemistry investigations of plant volatiles. Historical records indicate its detection in Capsicum frutescens (tabasco pepper), where it contributes to the complex aroma profile characteristic of this species [2]. This discovery positioned 3-methyl-1-pentanol among the diverse array of fermentation-derived alcohols historically recognized in food products but not fully characterized until the advent of modern analytical techniques.

Early scientific interest in this compound emerged alongside investigations into the Ehrlich pathway, the biochemical route by which microorganisms convert amino acid precursors into fusel alcohols during fermentation processes [7]. While 3-methyl-1-pentanol itself is not a primary Ehrlich pathway product, its structural analogs (particularly 3-methyl-1-butanol) were extensively studied in yeast fermentations of leucine, establishing a framework for understanding branched-chain alcohol formation [7]. This historical connection to fermentation chemistry explains its natural occurrence in alcoholic beverages and fermented foods, where it contributes subtle flavor nuances often described as "winery" or "cognac-like" [4].

The compound's identification in natural sources predates its commercial synthesis, with traditional flavor analysis methods detecting it as a minor component in complex botanical extracts. Its transition from natural curiosity to industrial flavor component accelerated with advances in organic synthesis and analytical separation technologies in the mid-20th century, enabling both its purification from natural matrices and cost-effective synthetic production for flavor applications [4] [6].

Role as a Flavoring Agent and Fragrance Ingredient: Regulatory Classifications

3-Methyl-1-pentanol serves as a multifunctional organoleptic compound in flavor and fragrance formulations. In perfumery, it imparts distinctive earthy-green notes with substantive tenacity exceeding eight hours at 100% concentration [4]. Fragrance applications leverage its complex odor profile, described as "pungent, fusel, cognac and wine, cocoa, with green fruity undertones" [4]. At 30 ppm concentration in flavor systems, it delivers whiskey-like nuances with green apple and alcoholic undertones, making it valuable for alcoholic beverage flavors and dairy applications, particularly in enhancing chocolate and creamy notes in milk chocolate formulations [4].

The compound holds significant regulatory standing as a flavor ingredient. It is listed under the Flavor and Extract Manufacturers Association (FEMA) designation GRAS 3762, affirming its Generally Recognized As Safe status for use in foods [3] [8]. The Joint Food and Agriculture Organization/World Health Organization Expert Committee on Food Additives (JECFA) assigned it the identifier JECFA 263 and evaluated it in 1997, establishing an Acceptable Daily Intake (ADI) designation of "No safety concern at current levels of intake when used as a flavouring agent" [5] [8]. This evaluation appears in the 49th JECFA report (Technical Report Series 884) and Compendium Addendum 6 [8].

Table 2: Regulatory and Commercial Classification of 3-Methyl-1-pentanol

OrganizationDesignationClassification/Status
FEMA3762GRAS (Generally Recognized As Safe)
JECFA263No safety concern at current intake levels (1997)
ECHA EC Number209-644-9Registered under REACH
COE10275Flavoring Agent
CAS Registry589-35-5Unique chemical identifier

Despite its regulatory acceptance, the U.S. Food and Drug Administration (FDA) has included it among synthetic flavoring substances requiring further review, though it remains approved for use within established guidelines [4]. Commercial suppliers including Bedoukian Research, Penta International, and Sigma-Aldrich offer the compound at ≥99% purity, with certifications including food-grade (FG) and kosher designations, facilitating its application across food, beverage, and fragrance industries [4] [9]. Its functional versatility positions it as a valuable tool for flavorists and perfumers seeking to create complex sensory profiles with natural character.

Properties

CAS Number

589-35-5

Product Name

3-Methyl-1-pentanol

IUPAC Name

3-methylpentan-1-ol

Molecular Formula

C6H14O

Molecular Weight

102.17 g/mol

InChI

InChI=1S/C6H14O/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3

InChI Key

IWTBVKIGCDZRPL-UHFFFAOYSA-N

SMILES

CCC(C)CCO

Solubility

0.04 M

Synonyms

(DL)-3-Methylpentyl Alcohol; (±)-3-Methyl-1-pentanol; 2-Ethyl-4-butanol; 3-Ethyl Butanol; 3-Ethyl-1-butanol; 3-Methylpentanol; NSC 9466;

Canonical SMILES

CCC(C)CCO

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